![molecular formula C14H13N3 B2879640 3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline CAS No. 1417635-35-8](/img/structure/B2879640.png)
3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several steps including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is represented by the empirical formula C14H13N3 . The molecular weight of this compound is 223.27 .Physical And Chemical Properties Analysis
The physical form of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a solid . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .
Anticancer Activity
Novel imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and characterized for their anticancer activity. These derivatives, which include the core structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, are being explored for their potential to inhibit the growth of cancer cells .
PI3K Inhibitors for Cancer Treatment
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis. Compounds like 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline are being evaluated for their ability to act as PI3K inhibitors, which could be beneficial in the treatment of various cancers .
Drug Discovery Research
This compound is part of a collection of unique chemicals provided by companies like Sigma-Aldrich for early discovery researchers. It plays a role in the drug discovery process, particularly in the identification and synthesis of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline acts as an inhibitor of the PI3K signaling pathway . By inhibiting this pathway, the compound can interfere with cellular processes such as cell growth and survival, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s action on the PI3K pathway affects several downstream effects. The PI3K pathway is involved in a wide range of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway can therefore have a broad impact on cellular function.
Pharmacokinetics
The compound’s molecular weight (22327 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of the PI3K pathway by 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline can lead to the death of cancer cells . In vitro anticancer assays have shown that similar compounds can exhibit submicromolar inhibitory activity against various tumor cell lines .
Eigenschaften
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDTOSRJXNYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.